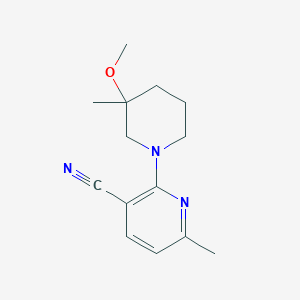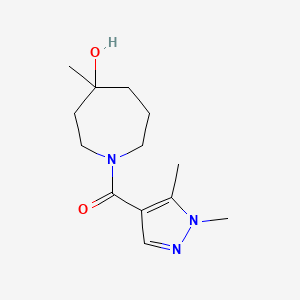
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a methoxy and methyl group, and a pyridine ring with a nitrile group.
Méthodes De Préparation
The synthesis of 2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution Reactions: Introduction of the methoxy and methyl groups on the piperidine ring.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring.
Introduction of the Nitrile Group: The nitrile group is introduced through a substitution reaction on the pyridine ring.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer.
Drug Screening: It is used in drug screening assays to identify potential drug candidates.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. This can lead to changes in cellular functions and therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile can be compared with similar compounds such as:
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Propriétés
IUPAC Name |
2-(3-methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-5-6-12(9-15)13(16-11)17-8-4-7-14(2,10-17)18-3/h5-6H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAUSTOLPFDCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)

![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

